molecular formula C8H15N B114854 Octanenitrile CAS No. 124-12-9

Octanenitrile

Cat. No. B114854
CAS RN: 124-12-9
M. Wt: 125.21 g/mol
InChI Key: YSIMAPNUZAVQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octanenitrile, also known as Caprylnitrile or Caprylonitrile, is a chemical compound with the molecular formula C8H15N . It has a molecular weight of 125.21 .


Synthesis Analysis

Octanenitrile can be synthesized from 1-methylethyl octanoate with diisobutylaluminium hydride in hexane and dichloromethane at -78 to -60 degrees Celsius for 2 hours under an inert atmosphere . This is followed by a reaction with ammonia and iodine in tetrahydrofuran, hexane, dichloromethane, and water at -60 to 20 degrees Celsius under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of Octanenitrile consists of a chain of eight carbon atoms with a nitrile group attached at one end . The nitrile group, represented as -C≡N, is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom .


Chemical Reactions Analysis

Nitriles, including Octanenitrile, can undergo various chemical reactions. They can be formed by the nucleophilic attack of cyanide ion on an alkyl halide . Nitriles can also undergo hydrolysis, both acidic and basic, to form carboxylic acids . Additionally, nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride . They can also react with Grignard reagents to form ketones .


Physical And Chemical Properties Analysis

Octanenitrile is a clear, colorless to light yellow liquid . It has a melting point of -45 degrees Celsius and a boiling point of 198-200 degrees Celsius . The density of Octanenitrile is 0.814 g/mL at 25 degrees Celsius .

Scientific Research Applications

  • Biocatalysis : Octanenitrile has been used in enzymatic synthesis, demonstrating high substrate loadings up to 1.4 kg/L. This approach, utilizing aldoxime dehydratase from Bacillus sp. OxB-1, allows efficient conversion to nitriles, critical in producing solvents and intermediates for surfactants and life sciences products (Hinzmann, Glinski, Worm, & Gröger, 2019).

  • Hydrogenation Processes : Octanenitrile is involved in the selective hydrogenation of fatty nitriles to primary fatty amines. Manganese catalysts show promise in this process, offering high conversion and selectivity with minimal formation of secondary and tertiary amine side-products. This is significant for the chemical industry, where primary amines have applications in products like fabric softeners and lubricating additives (Hinzmann & Gröger, 2019).

  • Material Sciences and Nanotechnology : Octanenitrile is used in creating organic/inorganic hybrid composites with unique physical properties. For instance, it features in the synthesis of novel nanostructured composites, such as those involving copper octa(3-aminopropyl)octasilsesquioxane. These composites have applications in areas like voltammetry, showcasing sensitivity to nitrite concentrations (Carmo et al., 2010).

  • Chemical Kinetics and Fuel Research : In the field of fuel research, octanenitrile plays a role in understanding the octane sensitivity of gasoline. Research involving the characterization of octane numbers in various gasoline mixtures, where components like octanenitrile influence the fuel performance, is crucial for advancing internal combustion engine technology (Cracknell et al., 2009).

  • Recombinant Enzyme Research : The use of octanenitrile in recombinant enzyme research, particularly with AtNIT1 from Arabidopsis thaliana, provides insights into enzyme stability and substrate specificity. This research is vital for understanding enzyme mechanisms and potential applications in biotechnology (Wajant & Effenberger, 2002).

Safety And Hazards

Octanenitrile is combustible and may be harmful if swallowed . It is recommended to avoid contact with skin and eyes, and to avoid inhalation of vapor or mist . Protective gloves, clothing, and eye/face protection should be worn when handling Octanenitrile .

properties

IUPAC Name

octanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-3-4-5-6-7-8-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIMAPNUZAVQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047655
Record name Octanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Not miscible with water (234 mg/L at 25 deg C); [ChemIDplus] Liquid; [MSDSonline]
Record name Octanenitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8207
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.39 [mmHg]
Record name Octanenitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8207
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Octanenitrile

CAS RN

124-12-9
Record name Octanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanenitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octanenitrile
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTANENITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6646V87PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a Group 1 process, propanal is converted into a mixture containing some propionitrile and acrylonitrile together with acetonitrile, aldehydes, and other by-products by a reaction with gaseous ammonia and air at 460° C. over Sn/Sb oxide catalyst (M. Cathala, et al., Bull. Soc. chim. France, 1979, pp. 173-178). In another example (R. J. Card and J. L. Schmitt, J. Org. Chem., 1981, vol. 46, pp. 754-757), benzonitrile, p-methoxybenzonitrile, and octanenitrile are obtained in good yields by passing a stream of gaseous ammonia containing 5 mol % of the corresponding aldehyde through a catalyst bed (3 cm of Cu/alumina) at 325° C. According to Brit. Pat. 709,337, acrolein is converted into acrylonitrile in a gas phase reaction with air/ammonia/steam/ nitrogen mixture over molybdenum catalysts at 285-445° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Sn Sb oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octanenitrile
Reactant of Route 2
Reactant of Route 2
Octanenitrile
Reactant of Route 3
Reactant of Route 3
Octanenitrile
Reactant of Route 4
Octanenitrile
Reactant of Route 5
Reactant of Route 5
Octanenitrile
Reactant of Route 6
Reactant of Route 6
Octanenitrile

Citations

For This Compound
633
Citations
A Hinzmann, H Gröger - European Journal of Lipid Science …, 2020 - Wiley Online Library
In this contribution, an evaluation of the potential of various homogeneous and heterogeneous catalysts for a selective hydrogenation of fatty nitriles toward primary amines is reported …
Number of citations: 11 onlinelibrary.wiley.com
RJ Card, JL Schmitt - The Journal of Organic Chemistry, 1981 - ACS Publications
n-Octanenitrile is obtained in 87% yield from the copper-catalyzed, gas-phase reaction of 1-octanol with ammonia at 325 C and 1 atm. Similar high yields of alkyl or aryl nitriles are …
Number of citations: 54 pubs.acs.org
YI Kim, YH Oh, KS Kim, DW Lee - Journal of the Korean Applied …, 1989 - koreascience.kr
… kinetically with respect to the formation of octanenitrile. The product was analyzed with gas chromatograph, and quantity of octanenitrile was measured. The reaction condition was …
Number of citations: 0 koreascience.kr
A Hinzmann, N Adebar, T Betke… - European Journal of …, 2019 - Wiley Online Library
… we investigated the synthesis of nitriles by an organic solvent‐labile aldoxime dehydratase in pure organic solvents, exemplified for the dehydration of n‐octanaloxime to n‐octanenitrile…
L Jannelli, M Pansini, R Jalenti - Journal of Chemical and …, 1984 - ACS Publications
… In the case of octanenitrile, because of its … 18K, and molalities, m, of the selected C2-Ce n-alkanenitrlles and octanenitrile aqueous solutions are summarized in Tables I—VI, where also …
Number of citations: 7 pubs.acs.org
A Hinzmann, S Glinski, M Worm… - The Journal of Organic …, 2019 - ACS Publications
… Within this experiment we synthesized 188 g of n-octanenitrile using … -octanenitrile per g of bio wet mass. This corresponds to an excellent product formation of ∼113 g of n-octanenitrile …
Number of citations: 43 pubs.acs.org
A Hinzmann, H Gröger - Applied Biocatalysis, 2021 - Wiley Online Library
… n-Octanenitrile 2 … -octanenitrile 2, which was filled into a 50mL syringe, filter-sterilised through a 0.2 μm filter (Filtropur S 0.2, Sarstedt AG & Co KG) and combined with the n-octanenitrile …
Number of citations: 4 onlinelibrary.wiley.com
J Hooz, S Linke - Journal of the American Chemical Society, 1968 - ACS Publications
… The product obtained from the organoborane derived from 1-hexene contained 95% octanenitrile and 5% 3-methylheptanenitrile. Since hydroboration of monosubstituted terminal …
Number of citations: 135 pubs.acs.org
A Kumar, CG Renuka - AIP Conference Proceedings, 2020 - pubs.aip.org
… probe rotates slower in octanenitrile than in acetonitrile. SED slip limiting conditions converge closely with experimental values at higher temperature in octanenitrile solvent. NZ and ZH …
Number of citations: 4 pubs.aip.org
C Wohlfarth - Supplement to IV/6, 2008 - Springer
Dielectric constant of the mixture (1) methanol; (2) octanenitrile … Dielectric constant of the mixture (1) methanol; (2) octanenitrile … Dielectric constant of the mixture (1) methanol; (2) …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.